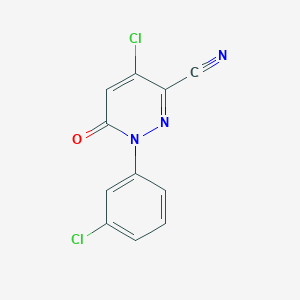![molecular formula C17H10Cl4N2O3 B3035235 [(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate CAS No. 303997-81-1](/img/structure/B3035235.png)
[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate
Overview
Description
This compound, also known as [(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate, has the molecular formula C17H11Cl3N2O3 . It has a molecular weight of 397.6 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The compound’s structure includes a 2-oxoindol-3-ylidene group attached to an amino group, which is further attached to a 2,2-dichloroacetate group . The compound’s InChIKey is MXJUIVHZBZZEBV-STZFKDTASA-N .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound’s topological polar surface area is 59 Ų . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 395.983525 g/mol .Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to (Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate have demonstrated promising antimicrobial properties. Research by Demirbaş et al. (2010) focused on synthesizing new biheterocyclic compounds containing similar structures, revealing good antimicrobial activities against test microorganisms (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010). Additionally, Basavarajaiah and Mruthyunjayaswamy (2010) synthesized derivatives of 2-oxoindoline, closely related to the compound , which exhibited antimicrobial activities (Basavarajaiah & Mruthyunjayaswamy, 2010).
Potential Anticancer Activity
A study by Hassan et al. (2020) involved the synthesis of compounds structurally similar to (Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate, which showed significant broad-spectrum anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan, Aly, Ramadan, Mohamed, Tawfeek, Bräse, & Nieger, 2020).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to (Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate. For example, Sharma et al. (2014) synthesized a Schiff base derived from 4-acylpyrazolone and 2-aminophenol, providing valuable insight into the crystal structure and properties of such compounds (Sharma, Jadeja, Kant, & Gupta, 2014).
Biological Imaging Applications
The compound and its derivatives could potentially be used in biological imaging applications. Nolan et al. (2006) synthesized fluorescent Zn(II) sensors that are structurally similar, indicating the potential use of these compounds in imaging applications (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O3/c18-11-7-5-10(6-8-11)9-23-13-4-2-1-3-12(13)14(15(23)24)22-26-16(25)17(19,20)21/h1-8H,9H2/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQDBGMERIMHM-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C(Cl)(Cl)Cl)C(=O)N2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C(Cl)(Cl)Cl)/C(=O)N2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]imino-2-(4-fluorophenyl)propanenitrile](/img/structure/B3035152.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone](/img/structure/B3035155.png)
![(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3035156.png)


![3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B3035159.png)
![5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3035160.png)
![3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3035161.png)
![2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide](/img/structure/B3035162.png)
![3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3035163.png)
![2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide](/img/structure/B3035165.png)
![5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035168.png)
![[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate](/img/structure/B3035169.png)
![dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate](/img/structure/B3035173.png)